

In Vitro Mechanisms of Action of (-)-Oxypeucedanin Hydrate: A Technical Guide

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Compound of Interest

Compound Name: (-)-Oxypeucedanin hydrate

Cat. No.: B15594695

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Oxypeucedanin hydrate, a furanocoumarin found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro mechanisms of action of **(-)-Oxypeucedanin hydrate**, with a focus on its anti-inflammatory and anti-cancer properties. The information presented herein is intended to support further research and drug development endeavors.

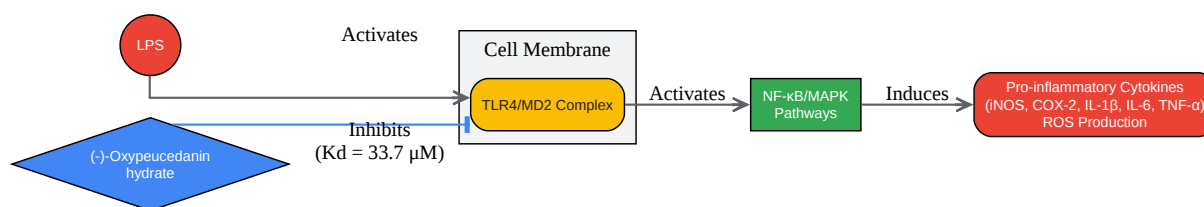
Anti-inflammatory Mechanism of Action

(-)-Oxypeucedanin hydrate exhibits potent anti-inflammatory effects, primarily by targeting key signaling pathways involved in the inflammatory response. In vitro studies have elucidated its role in mitigating inflammation, particularly in the context of rheumatoid arthritis.

The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-MD2 complex, which is a critical initiator of the inflammatory cascade upon stimulation by lipopolysaccharide (LPS). **(-)-Oxypeucedanin hydrate** directly competes with LPS for binding to the TLR4/MD2 complex, thereby preventing its activation. This interaction has been quantified, showing a binding affinity (K_d) of 33.7 μM . Molecular docking studies further support this by indicating that **(-)-Oxypeucedanin hydrate** fits into the binding pocket of the TLR4/MD2 complex.

Inhibition of the TLR4/MD2 complex by **(-)-Oxypeucedanin hydrate** leads to the downstream suppression of the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways. This, in turn, results in a significant reduction in the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages. Specifically, it reverses the increased levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1 β (IL-1 β), interleukin-6 (IL-6), and tumor necrosis factor- α (TNF- α). Furthermore, **(-)-Oxypeucedanin hydrate** has been shown to decrease the production of reactive oxygen species (ROS), which are also key contributors to inflammatory processes.

Signaling Pathway Diagram



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Caption: Inhibition of the TLR4/MD2 signaling cascade by **(-)-Oxypeucedanin hydrate**.

Anticancer Mechanism of Action

(-)-Oxypeucedanin hydrate has

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